molecular formula C21H19ClN2O3 B2962196 1-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-49-7

1-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2962196
CAS RN: 946246-49-7
M. Wt: 382.84
InChI Key: BIQRTMIWCSQEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CEP is a chemical compound that belongs to the dihydropyridine family. It was first synthesized in 2001 by researchers at the University of Bonn in Germany. Since then, CEP has been studied for its potential in various scientific research applications.

Scientific Research Applications

Synthesis of Novel Compounds

  • This chemical has been involved in the synthesis of new pyridothienopyrimidines, contributing to the development of fused polyheterocyclic systems, which could have various applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Structural Studies

  • Studies have been conducted to understand its crystal structure and molecular conformation, which are crucial for its potential as an antineoplastic agent (Banerjee et al., 2002).

Antimicrobial Applications

  • Some derivatives of this compound have shown promise in antimicrobial activities, indicating potential use in developing new antibacterial and antifungal agents (Desai, Dodiya, & Shihora, 2011).

Potential in Treating Neurological Disorders

Inhibitory Effects on Met Kinase

  • A derivative of this chemical showed significant inhibitory effects on Met kinase, making it a candidate for cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-19-8-4-3-7-18(19)23-20(25)17-6-5-13-24(21(17)26)14-15-9-11-16(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRTMIWCSQEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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